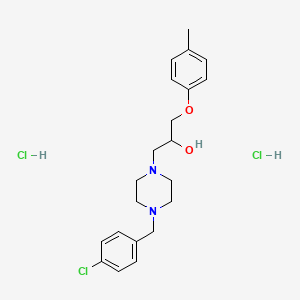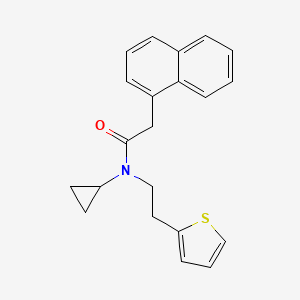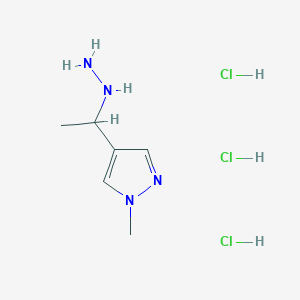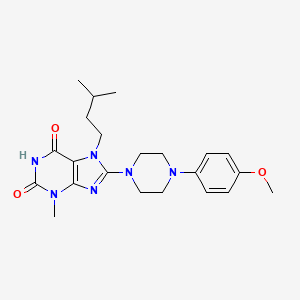![molecular formula C14H18N4O3 B2812869 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-61-6](/img/structure/B2812869.png)
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidin-7(8H)-ones are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed pyrimidine ring or a pyridine ring . The initial synthetic approach was to obtain 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones by the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, prepared upon treatment of an α,β-unsaturated ester with malononitrile in the presence of NaOMe/MeOH, and guanidine .
Molecular Structure Analysis
Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines and one of them is pyrido[2,3-d]pyrimidines .
Chemical Reactions Analysis
The oxygen substituents, particularly as a carbonyl group, prevailed at position C4 (around 63%) followed also by the carbon substituents (almost 26%) .
科学的研究の応用
Synthesis and Medicinal Applications
Hybrid Catalysts in Synthesis : The synthesis of pyranopyrimidine scaffolds, which are structurally related to 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one, utilizes diversified hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These catalysts are pivotal for developing lead molecules in medicinal chemistry due to their efficiency in synthesizing complex structures that are significant in drug development. The review highlights the importance of these scaffolds in the pharmaceutical industry and their potential for creating new therapeutic agents (Parmar, Vala, & Patel, 2023).
Metal Chelation Properties for Drug Development
8-Hydroxyquinoline Derivatives : Although not directly about this compound, studies on 8-hydroxyquinoline (8-HQ) derivatives reveal significant biological activities, including anti-cancer, HIV, and neurodegenerative disorder treatments. The synthetic modification of such structures, including the pyrimidinone core, is under extensive exploration to develop potent drug molecules. The metal chelation properties of these derivatives underscore their potential as drug candidates for various diseases, suggesting a similar application potential for this compound (Gupta, Luxami, & Paul, 2021).
Antioxidant Activity and Chemical Analysis
Analytical Methods for Antioxidant Activity : A comprehensive review of tests to determine antioxidant activity, including those based on hydrogen atom transfer and electron transfer, is relevant to understanding the potential antioxidant properties of compounds like this compound. This knowledge is crucial for assessing the compound's ability to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are Tyrosine Kinase Inhibitors (TKIs) . TKIs are a type of protein kinase inhibitor that specifically blocks the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. These proteins play significant roles in the pathways of cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the tyrosine kinase enzymes, thereby preventing the phosphorylation of tyrosine residues on these enzymes . This inhibition disrupts the signal transduction pathways, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways, including those involving breakpoint cluster region protein (BCR) kinase , discoidin domain-containing receptor 2 (DDR2) , MAP kinase interacting kinase (MNK1/2) , and zeta-chain-associated protein kinase 70 kDa (ZAP-70) . These pathways play crucial roles in cell growth, differentiation, and survival. By inhibiting these pathways, the compound can exert its anticancer effects .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and permeability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the tumor .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity can be affected by the presence of other substances, such as proteins or ions, in the cellular environment . Additionally, factors such as temperature, pH, and light exposure can impact the compound’s stability .
特性
IUPAC Name |
8-(3-hydroxypropyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-7-1-4-18-12(20)3-2-11-13(15-10-16-14(11)18)17-5-8-21-9-6-17/h2-3,10,19H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFUAKQXUNLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CC(=O)N3CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)
![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)
amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)